Thiophene-3-sulfonic acid, 2,5-dimethyl-, allylamide
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Overview
Description
Thiophene-3-sulfonic acid, 2,5-dimethyl-, allylamide is a heterocyclic compound containing a thiophene ring substituted with sulfonic acid, dimethyl groups, and an allylamide group. Thiophene derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene-3-sulfonic acid, 2,5-dimethyl-, allylamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Introduction of Sulfonic Acid Group: The sulfonation of the thiophene ring can be achieved using sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) under controlled conditions.
Allylamide Substitution: The allylamide group can be introduced through an amidation reaction using allylamine and appropriate coupling agents.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale sulfonation and amidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Thiophene-3-sulfonic acid, 2,5-dimethyl-, allylamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (bromine, chlorine), nitrating agents
Major Products Formed
Oxidation: Thiophene-3-sulfonic acid derivatives
Reduction: Reduced thiophene derivatives
Substitution: Halogenated or nitrated thiophene derivatives
Scientific Research Applications
Thiophene-3-sulfonic acid, 2,5-dimethyl-, allylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of thiophene-3-sulfonic acid, 2,5-dimethyl-, allylamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-sulfonic acid
- Thiophene-3-sulfonic acid
- 2,5-Dimethylthiophene
Uniqueness
Thiophene-3-sulfonic acid, 2,5-dimethyl-, allylamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiophene derivatives .
Properties
Molecular Formula |
C9H13NO2S2 |
---|---|
Molecular Weight |
231.3 g/mol |
IUPAC Name |
2,5-dimethyl-N-prop-2-enylthiophene-3-sulfonamide |
InChI |
InChI=1S/C9H13NO2S2/c1-4-5-10-14(11,12)9-6-7(2)13-8(9)3/h4,6,10H,1,5H2,2-3H3 |
InChI Key |
WULXHVYGXMZVPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)NCC=C |
Origin of Product |
United States |
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